molecular formula C9H11NO3 B076804 Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester CAS No. 10561-91-8

Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester

Cat. No. B076804
CAS RN: 10561-91-8
M. Wt: 181.19 g/mol
InChI Key: ZUDSAVJCYIZITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester, also known as ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate, is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester is not fully understood. However, studies have suggested that this compound exerts its effects through various mechanisms such as the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to interact with various proteins and enzymes in the body, including the N-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-D-aspartate (NMDA) receptor, the acetylcholinesterase enzyme, and the monoamine oxidase enzyme.

Biochemical And Physiological Effects

Nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It has also been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation.
In vivo studies have shown that nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to enhance plant growth and increase crop yield in agricultural studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester in lab experiments is its versatility. This compound can be used in various fields such as medicine, agriculture, and materials science. It also has a relatively low toxicity profile, making it safe for use in lab experiments.
However, there are also some limitations to using nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential instability under certain conditions, which can affect the accuracy and reproducibility of experimental results.

Future Directions

There are many potential future directions for the study of nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester. One area of interest is the development of new drugs based on this compound for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of this compound as a plant growth regulator and pesticide/herbicide in agriculture.
In materials science, future directions include the development of new materials based on nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester for various applications such as catalysis, gas storage, and drug delivery. Overall, the study of nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester has the potential to lead to many new discoveries and innovations in various fields.

Synthesis Methods

Nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester can be synthesized through various methods. One of the most common methods is the Hantzsch synthesis, which involves the condensation of Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester acetoacetate, aldehyde, and ammonium acetate in the presence of a catalyst. Another method involves the reaction of Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester acetoacetate, aldehyde, and ammonium acetate with sodium ethoxide as a catalyst. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

Nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester has been extensively studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
In agriculture, nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester has been investigated for its potential use as a plant growth regulator. Studies have shown that this compound can enhance plant growth and increase crop yield. It has also been studied for its potential use as a pesticide and herbicide.
In materials science, nicotinic acid, 1,6-dihydro-1-mNicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester-6-oxo-, Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester ester has been investigated for its potential use as a precursor for the synthesis of various materials such as metal-organic frameworks, polymers, and nanoparticles.

properties

IUPAC Name

ethyl 1-methyl-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-8(11)10(2)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDSAVJCYIZITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=O)C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147212
Record name Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester

CAS RN

10561-91-8
Record name Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010561918
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Record name 10561-91-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nicotinic acid, 1,6-dihydro-1-methyl-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICOTINIC ACID, 1,6-DIHYDRO-1-METHYL-6-OXO-, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJR41ST6YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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